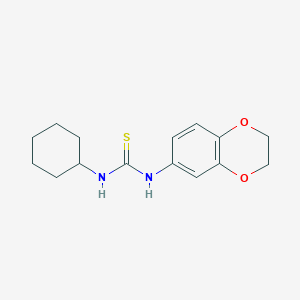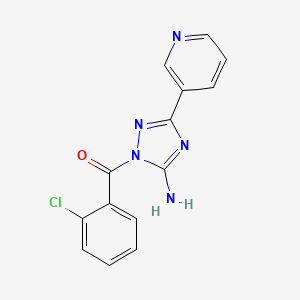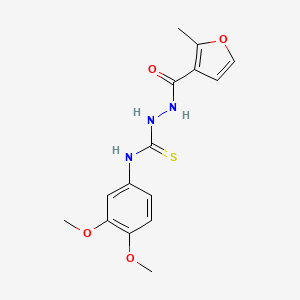
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, also known as EF24, is a synthetic compound with potential applications in cancer therapy. It is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties. EF24 has been studied extensively in the past decade, and its potential as a therapeutic agent has been explored in various cancer types.
Wirkmechanismus
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is complex and involves multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide inhibits the STAT3 pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound with high purity and stability, which makes it easy to handle and store. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been extensively studied in preclinical models, and its potential as a therapeutic agent has been well established. However, 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be established.
Zukünftige Richtungen
There are several future directions for the study of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. One potential area of research is the development of novel formulations of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. Additionally, the combination of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide with other anti-cancer agents could be explored to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide in humans.
Synthesemethoden
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of curcumin with different reagents. The most commonly used method involves the reaction of curcumin with ethyl bromoacetate and sodium hydride, followed by hydrolysis and cyclization to yield 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. This method has been optimized to obtain high yields of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-cancer properties in various cancer types, including breast, lung, prostate, and colon cancer. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-9-4-3-5-11-10(8-16)6-15(13(9)11)7-12(14)17/h3-6,8H,2,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKIKJSTYVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)



![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

